molecular formula C9H10N2O B8192052 (S)-5-(Pyridin-2-yl)pyrrolidin-2-one

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one

Cat. No.: B8192052
M. Wt: 162.19 g/mol
InChI Key: SMYNFUABUUYDDP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one is a chiral compound featuring a pyridine ring attached to a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of pyridine-2-carboxylic acid and an appropriate amine, followed by cyclization to form the pyrrolidinone ring . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyrrolidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-5-(Pyridin-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-4-yl)pyrrolidin-2-one: Similar structure but with the pyridine ring attached at a different position.

    N-pyridin-2-yl carbamates: Compounds with similar pyridine and pyrrolidinone structures but different functional groups.

Uniqueness

(S)-5-(Pyridin-2-yl)pyrrolidin-2-one is unique due to its specific chiral configuration and the position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

(5S)-5-pyridin-2-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9-5-4-8(11-9)7-3-1-2-6-10-7/h1-3,6,8H,4-5H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYNFUABUUYDDP-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@@H]1C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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